8-Bromobenzofuro[2,3-b]pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H6BrNO |
|---|---|
Molecular Weight |
248.07 g/mol |
IUPAC Name |
8-bromo-[1]benzofuro[2,3-b]pyridine |
InChI |
InChI=1S/C11H6BrNO/c12-9-5-1-3-7-8-4-2-6-13-11(8)14-10(7)9/h1-6H |
InChI Key |
LFFUIQFHAXHRTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC3=C2C=CC=N3 |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 8 Bromobenzofuro 2,3 B Pyridine
Electrophilic Aromatic Substitution on the Benzofuro[2,3-b]pyridine (B12332454) Core
Electrophilic aromatic substitution (EAS) reactions introduce an electrophile to an aromatic system, typically involving the breaking of a C-H bond and the formation of a new C-E bond, where E is the electrophile. masterorganicchemistry.com The benzofuro[2,3-b]pyridine core, while containing an aromatic system, is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the pyridine (B92270) nitrogen. This nitrogen atom reduces the electron density of the carbon atoms within the ring, making them less susceptible to attack by electrophiles. youtube.com
Consequently, forcing conditions, such as high temperatures, are often required to drive these reactions. youtube.com The position of substitution is directed by the electronic properties of the heterocyclic system. For pyridine itself, electrophilic attack preferentially occurs at the C3 position to avoid the formation of an unstable intermediate with a positive charge on the electronegative nitrogen atom. youtube.com In the case of 8-bromobenzofuro[2,3-b]pyridine, the substitution pattern is further influenced by the fused benzofuran (B130515) ring and the bromo substituent.
Key electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (NO₂) onto the aromatic ring.
Halogenation: Introduction of a halogen atom (e.g., Cl, Br) onto the aromatic ring. masterorganicchemistry.com
Sulfonation: Introduction of a sulfonic acid group (SO₃H) onto the aromatic ring.
Friedel-Crafts Acylation and Alkylation: Introduction of an acyl or alkyl group, respectively, onto the aromatic ring. masterorganicchemistry.com
These reactions typically require a catalyst to activate the electrophile. masterorganicchemistry.comlibretexts.org
Nucleophilic Substitution at the Pyridine Nitrogen
The pyridine nitrogen in this compound possesses a lone pair of electrons and can act as a nucleophile. However, direct nucleophilic substitution at the nitrogen is not a typical reaction pathway. Instead, the nitrogen's basicity allows it to react with strong acids to form pyridinium (B92312) salts.
More relevant are nucleophilic aromatic substitution (SNA) reactions on the pyridine ring, particularly at positions activated by the electron-withdrawing nitrogen. youtube.comyoutube.com The presence of a good leaving group, such as a halide, at the C2 or C4 positions of a pyridine ring facilitates SNA reactions. youtube.comyoutube.com This is because the negative charge of the intermediate, known as a Meisenheimer complex, can be delocalized onto the electronegative nitrogen atom, thus stabilizing it. youtube.com In contrast, substitution at the C3 position is significantly slower as the negative charge cannot be delocalized onto the nitrogen. youtube.com
Cross-Coupling Reactions Involving the Bromine Substituent
The bromine atom at the 8-position of the benzofuro[2,3-b]pyridine scaffold is a key handle for a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. rhhz.net
Suzuki-Miyaura Coupling for Aryl and Heteroaryl Functionalization
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound (typically a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.org This reaction is widely used to introduce aryl and heteroaryl substituents. researchgate.net
The general mechanism involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) species. libretexts.org
Transmetalation: The organoboron reagent transfers its organic group to the palladium(II) complex. libretexts.org
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired product. libretexts.org
The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and can be tailored for specific substrates. nih.govbeilstein-journals.orgnih.gov
| Entry | Aryl/Heteroaryl Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 92 |
| 3 | 2-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₂CO₃ | Toluene/H₂O | 78 |
Sonogashira Coupling for Alkyne Introduction
The Sonogashira coupling reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, often an amine that can also serve as the solvent. wikipedia.orgorganic-chemistry.org
The reaction proceeds via a catalytic cycle involving both palladium and copper. beilstein-journals.org The palladium catalyst undergoes oxidative addition with the aryl bromide, while the copper acetylide, formed from the terminal alkyne and the copper(I) salt, undergoes transmetalation with the palladium complex. Subsequent reductive elimination yields the alkynylated product. beilstein-journals.org Copper-free Sonogashira protocols have also been developed. beilstein-journals.org
| Entry | Alkyne | Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 90 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | DMF | 88 |
| 3 | 1-Hexyne | Pd(OAc)₂ / PPh₃ / CuI | Piperidine | Toluene | 85 |
The Sonogashira coupling has been successfully applied to various bromopyridine derivatives, demonstrating its utility for functionalizing heterocyclic systems. soton.ac.ukresearchgate.net
Buchwald-Hartwig Amination for Amine Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.org
The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to afford the arylamine product and regenerate the catalyst. wikipedia.org The choice of phosphine (B1218219) ligand is critical for the success of the reaction, with bulky, electron-rich ligands often providing the best results. rsc.orgnih.gov
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 95 |
| 2 | Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 89 |
| 3 | Cyclohexylamine | [Pd(allyl)Cl]₂ / t-BuXPhos | K₃PO₄ | Toluene | 82 |
This methodology has been applied to the amination of various bromo-pyridines, highlighting its effectiveness in synthesizing N-heteroaryl amines. chemspider.com
Functional Group Interconversions on the Benzofuro[2,3-b]pyridine Scaffold
Following the initial functionalization of the this compound core, the newly introduced groups can undergo further transformations, a process known as functional group interconversion (FGI). vanderbilt.edu These reactions significantly expand the molecular diversity accessible from this scaffold.
Examples of functional group interconversions include:
Reduction of a nitro group: A nitro group, introduced via electrophilic aromatic substitution, can be reduced to an amino group using various reducing agents such as H₂/Pd-C, SnCl₂, or Fe/HCl. This provides access to amino-substituted benzofuro[2,3-b]pyridines.
Hydrolysis of a nitrile: A cyano group, which can be introduced via nucleophilic substitution of a halide or through other methods, can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide.
Modification of an amino group: An amino group can be acylated, alkylated, or converted into a diazonium salt, which can then undergo a variety of Sandmeyer-type reactions to introduce other functional groups like halogens, cyano, or hydroxyl groups.
Transformations of a carbonyl group: A carbonyl group, introduced via Friedel-Crafts acylation, can be reduced to an alcohol (e.g., with NaBH₄) or to an alkyl group (e.g., via Wolff-Kishner or Clemmensen reduction).
These interconversions allow for the fine-tuning of the electronic and steric properties of the molecule, which is crucial for applications in medicinal chemistry and materials science.
Exclusive Report on the Chemical Transformations of this compound
Despite a comprehensive review of available scientific literature, no specific research findings on the ring-opening and rearrangement reactions of this compound have been documented to date.
The benzofuro[2,3-b]pyridine scaffold is a significant heterocyclic system in medicinal chemistry and materials science. While numerous studies have detailed the synthesis and various functionalization reactions of this core structure, specific investigations into the skeletal transformations of the 8-bromo substituted derivative, particularly concerning the opening of the furan (B31954) or pyridine rings or any molecular rearrangements, remain conspicuously absent from published research.
General reactivity of the broader class of furo[2,3-b]pyridines has been explored to some extent. For instance, a base-catalyzed rearrangement of 3-acylaminofuro[2,3-b]pyridines leading to 3-(oxazol-4-yl)pyridin-2-ones has been reported, a transformation that involves the nucleophilic opening of the furan ring. researchgate.net However, these studies have not been extended to include the this compound derivative, and the influence of the bromine substituent on such reactions has not been investigated.
The synthesis of this compound and its utilization in the preparation of more complex, fused heterocyclic systems has been described. For example, its use as a precursor in the synthesis of derivatives of a novel benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-one system has been documented. These synthetic applications, however, focus on the construction of additional rings onto the benzofuro[2,3-b]pyridine framework rather than its disassembly or rearrangement.
The absence of data on the ring-opening and rearrangement reactions of this compound highlights a potential area for future research. Such studies could unveil novel reaction pathways and lead to the synthesis of new chemical entities with unique structural features and potential applications.
Influence of Substituent Position on Biological Activity
The position of substituents on the benzofuro[2,3-b]pyridine core is a critical determinant of biological activity. Modifications at different points on the tricyclic system can lead to significant variations in potency and selectivity for specific biological targets.
For instance, in a series of A2B adenosine (B11128) receptor (A2BAR) antagonists built on a related benzofuro[3,2-b]pyridine framework, substitutions at positions 7 and 8 were systematically analyzed. acs.org This investigation revealed that the placement of halogen atoms was not interchangeable. Halogenation at the 8-position generally led to an increase in antagonist affinity, whereas placing the same halogens at the 7-position resulted in a decrease in affinity. acs.org
Similarly, studies on benzofuro[3,2-b]pyridin-7-ols designed as DNA topoisomerase II inhibitors have shown that the position of hydroxyl groups on a 2-phenyl ring substituent is vital for activity. nih.gov Potent and selective inhibition was observed when the hydroxyl group was in the ortho or para position of the phenyl ring, highlighting the specific spatial requirements of the drug-target interaction. nih.gov More broadly, the antiproliferative activity of various pyridine derivatives has been shown to be enhanced by the specific placement of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups. mdpi.com
The synthesis of diverse benzofuro[2,3-b]pyridines has been achieved by varying substituents on the precursor molecules, such as 2-bromophenyl acetates. nih.gov This allows for the exploration of the entire chemical space around the core, with substitutions at all positions using both electron-withdrawing and electron-donating groups yielding a range of active compounds. nih.gov
Impact of Halogenation (e.g., Bromine) on Pharmacological Profiles
Halogenation is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity, and thereby influence its pharmacological profile. In the context of benzofuro[2,3-b]pyridine derivatives, the introduction of halogens like bromine has been shown to have a profound and position-dependent impact.
A key study on A2BAR antagonists explored mono- and di-halogenation at the 7- and 8-positions of the core structure. acs.org The research aimed to improve pharmacodynamic and pharmacokinetic profiles while maintaining or enhancing affinity and selectivity. acs.org The results were striking:
Position 8 Halogenation: Introducing halogens (Fluorine, Chlorine, Bromine) at the 8-position resulted in a halogen-size-dependent increase in affinity for the A2B adenosine receptor. The 8-bromo derivative, in particular, was part of a group of ligands that exhibited remarkable affinity (Ki < 10 nM) and exquisite subtype selectivity. acs.org
Position 7 Halogenation: In stark contrast, halogenation at the 7-position, as well as dihalogenation at both positions, led to a halogen-size-dependent decay in affinity. acs.org
This demonstrates that while the presence of a halogen can be beneficial, its specific location on the benzofuro[2,3-b]pyridine scaffold is paramount. The positive effect of bromine at the 8-position suggests a specific interaction within the receptor's binding pocket that accommodates the larger halogen atom. In some other classes of pyridine derivatives, however, the presence of halogens has been associated with lower antiproliferative activity, indicating that the effect of halogenation is highly dependent on the specific molecular scaffold and its biological target. mdpi.com
| Compound/Substituent | Target Receptor | Effect on Affinity | Reference |
| 8-Fluoro | A2B Adenosine Receptor | Increased | acs.org |
| 8-Chloro | A2B Adenosine Receptor | Increased (more than Fluoro) | acs.org |
| 8-Bromo | A2B Adenosine Receptor | Increased (more than Chloro) | acs.org |
| 7-Halogenation | A2B Adenosine Receptor | Decreased | acs.org |
| 7,8-Dihalogenation | A2B Adenosine Receptor | Decreased | acs.org |
Role of Aryl and Heteroaryl Moiety Substitutions
The introduction of aryl and heteroaryl groups is a cornerstone of SAR studies, allowing for the exploration of various binding pockets and the introduction of new interaction points, such as pi-pi stacking or hydrogen bonds. For benzofuro[2,3-b]pyridine derivatives, these substitutions can significantly influence biological activity.
Research has demonstrated the successful synthesis of benzofuro[2,3-b]pyridines bearing a variety of substituents, including those derived from different fluoropyridines, which implicitly alters the electronic nature of the pyridine ring within the fused system. nih.gov The methodology tolerates a range of functional groups, enabling the creation of a diverse library of compounds for screening. nih.govacs.org
In the development of inhibitors for Interleukin-1 receptor-associated kinase 4 (IRAK4), a dihydrofuro[2,3-b]pyridine scaffold was modified with various groups. nih.gov These structural modifications, which would include different aryl and heteroaryl moieties, led to inhibitors with significantly improved potency. nih.gov Similarly, studies on related furo[2,3-b]pyridines have involved diversifying phenyl groups on an imidazole (B134444) portion of the molecule to explore the SAR. researchgate.net The synthesis of pyridines through the remodeling of benzofuran skeletons has also yielded analogs with N-aryl substitutions, including phenyl, pyridyl, and pyrimidyl moieties, which were well-tolerated and produced aminopyridyl nicotinates in good yields. nih.gov
Stereochemical Considerations in Benzofuro[2,3-b]pyridine Activity
When a molecule contains a chiral center, the different stereoisomers (enantiomers or diastereomers) can exhibit vastly different pharmacological activities. This is because biological targets like receptors and enzymes are themselves chiral and will often interact preferentially with one stereoisomer.
In the study of benzofuro[2,3-b]pyridine-based A2BAR antagonists, several of the most potent compounds were synthesized and tested as racemates (a 1:1 mixture of enantiomers). acs.org The research revealed a clear enantioselective recognition by the receptor. For the most active compounds, it was found that one enantiomer (the eutomer) was significantly more potent, with some displaying sub-nanomolar affinity. acs.org This highlights that the three-dimensional arrangement of the atoms is critical for optimal binding to the A2B adenosine receptor.
While not specific to the benzofuro[2,3-b]pyridine core, research on other chiral compounds reinforces this principle. For example, in studies of 3-Br-acivicin isomers, stereochemistry was found to be pivotal for biological activity, with only the natural (5S, αS) isomers showing significant antiplasmodial effects. unimi.it This was attributed to stereoselective uptake by amino acid transport systems and specific interactions with the target enzyme. unimi.it Such findings underscore the general importance of considering stereochemistry in drug design, as the biological activity of a racemic mixture may mask the true potency of the active enantiomer.
Quantitative Structure-Activity Relationship (QSAR) Analysis of Benzofuro[2,3-b]pyridine Derivatives
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to find correlations between the chemical structures of compounds and their biological activities. biolscigroup.us These studies use molecular descriptors—quantifiable properties related to steric, electronic, and lipophilic characteristics—to build mathematical models that can predict the activity of new, unsynthesized compounds. scholars.directatlantis-press.com
While a specific QSAR study focused solely on this compound is not prominently documented, the principles are widely applied to similar heterocyclic systems. For instance, QSAR studies on benzimidazole (B57391) derivatives have successfully identified key descriptors governing their antifungal activity. nih.gov Using multiple linear regression (MLR), these analyses revealed that inhibitory activity was governed by the lipophilicity descriptor (logP), the dipole moment (DM), and the surface area grid (SAG). nih.gov
Similarly, a QSAR study on 3-(pyridin-2-yl)benzenesulfonamide derivatives used Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models. nih.gov The results indicated that biological activity could be improved by optimizing steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields, guiding the design of novel herbicides. nih.gov These examples demonstrate the power of QSAR to direct synthetic efforts by providing a rational basis for structural modifications, a methodology directly applicable to optimizing the biological activity of benzofuro[2,3-b]pyridine derivatives. scholars.direct
Conclusion
Biological Activities and Molecular Mechanisms of Benzofuro 2,3 B Pyridine Compounds
Enzyme Inhibition Studies
Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. Research into the inhibitory activity of benzofuro[2,3-b]pyridine (B12332454) compounds against various enzymes is an active area of investigation.
DNA Topoisomerase I and II Inhibitory Mechanisms
DNA topoisomerases are crucial enzymes that regulate the topology of DNA during fundamental cellular processes like replication, transcription, and chromosome segregation, making them validated targets for anticancer drugs. wikipedia.org These enzymes resolve topological problems by transiently cleaving and religating DNA strands. wikipedia.org Topoisomerase I (TopI) creates single-strand breaks, while Topoisomerase II (TopII) introduces double-strand breaks. wikipedia.org Inhibitors can interfere with this process, leading to the accumulation of DNA damage and subsequent cell death. nih.gov
Kinase Inhibition Profiles (e.g., CDK, GSK-3β, IGF-1R, Pim-1)
Protein kinases are a large family of enzymes that play central roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. As such, they are prominent targets for drug discovery.
Literature reviews did not identify specific studies detailing the inhibition of Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3β (GSK-3β), Insulin-like Growth Factor 1 Receptor (IGF-1R), or Pim-1 kinase by 8-Bromobenzofuro[2,3-b]pyridine . Research on related heterocyclic cores has demonstrated kinase inhibitory potential. For instance, pyrazolo[3,4-b]pyridine derivatives have been investigated as inhibitors of CDK8 and Pim kinase. nih.gov Furthermore, a derivative of 1H-pyrrolo[2,3-b]pyridine, which shares a similar azaindole core, was identified as a potent inhibitor of GSK-3β with an IC₅₀ of 66 nM. nih.gov However, no such specific kinase inhibition data has been published for the benzofuro[2,3-b]pyridine scaffold itself.
Receptor Modulation and Ligand Binding Interactions
The interaction of small molecules with cellular receptors is a fundamental mechanism for modulating biological responses. There is currently no available scientific literature describing the modulation of specific receptors or detailing ligand binding interactions for This compound or the broader class of benzofuro[2,3-b]pyridine compounds.
Cellular and Molecular Mechanistic Investigations
Understanding the effects of a compound at the cellular and molecular level is crucial to elucidating its biological activity.
Mechanisms of Antiproliferative Activity
The ability of a compound to inhibit cell growth is a key indicator of its potential as an anticancer agent. The mechanisms behind such activity often involve the induction of programmed cell death (apoptosis) or the halting of the cell division cycle. nih.gov
While the broader class of benzofuran-containing compounds has been noted for antiproliferative properties, specific mechanistic studies on This compound are not present in the current scientific literature. researchgate.net Investigations into other heterocyclic structures have shown that they can induce apoptosis and cause cell cycle arrest. For example, some compounds trigger apoptosis by increasing the activity of effector caspases, like caspase-3, and modulating the expression of proteins involved in the process. nih.gov However, specific data linking the benzofuro[2,3-b]pyridine scaffold to these antiproliferative mechanisms, such as apoptosis induction or cell cycle modulation, remains to be published.
Efflux Pump Inhibitory Mechanisms
Bacterial efflux pumps are membrane proteins that can expel antibiotics from the cell, contributing significantly to the development of multidrug resistance (MDR). nih.gov Inhibiting these pumps is a promising strategy to restore the efficacy of existing antibiotics. nih.gov
A thorough review of the literature found no evidence or studies suggesting that This compound or other benzofuro[2,3-b]pyridine derivatives act as inhibitors of bacterial efflux pumps. Research in this area has focused on other chemical classes, such as pyridylpiperazines, pyranopyridines, and peptidomimetics, as potential efflux pump inhibitors. nih.govnih.gov
Antimicrobial and Antiviral Activity Mechanisms of Benzofuro[2,3-b]pyridine Compounds
The general mechanisms of action for antimicrobial and antiviral pyridine (B92270) derivatives often involve the inhibition of essential microbial enzymes or interference with viral replication processes. For instance, some pyridine-containing compounds have been shown to inhibit bacterial DNA gyrase or topoisomerase IV, enzymes crucial for bacterial DNA replication and cell division. In the context of antiviral activity, pyridine derivatives have been reported to inhibit viral enzymes such as reverse transcriptase and polymerase, or to interfere with viral entry and maturation. nih.gov
For example, studies on other fused pyridine systems like thieno[2,3-b]pyridines have demonstrated a range of biological activities including antimicrobial and antiviral effects. sciepub.com Similarly, pyrano[2,3-b]pyridine derivatives have also been synthesized and evaluated for their antimicrobial properties. Research on 2,4-diaryl benzofuro[3,2-b]pyridine derivatives, isomers of the target scaffold, has shown topoisomerase I and II inhibitory activity, which is a known mechanism for anticancer and potentially antimicrobial effects. researchgate.net
The introduction of a bromine atom at the 8-position of the benzofuro[2,3-b]pyridine core would significantly alter its electronic and steric properties, which could in turn influence its binding affinity to biological targets and, consequently, its antimicrobial and antiviral profile. Halogen atoms can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes. Furthermore, the position of the bromo substituent could be critical for specific interactions with target enzymes or receptors. However, without direct experimental evidence, these remain postulations.
Central Nervous System (CNS) Activity and Neuropharmacological Pathways of Benzofuro[2,3-b]pyridine Compounds
The investigation of benzofuro[2,3-b]pyridine derivatives for their effects on the central nervous system is an emerging area of research. The pyridine moiety is a common feature in many CNS-active drugs. Furo[2,3-b]pyridine-based compounds have been explored as inverse agonists for the cannabinoid-1 receptor (CB1R), which is involved in various physiological processes including appetite, pain sensation, and mood. nih.gov
The neuropharmacological pathways through which such compounds might act are diverse. They could potentially interact with various neurotransmitter receptors, such as dopamine, serotonin, or GABA receptors, or they could modulate the activity of enzymes involved in neurotransmitter metabolism, like monoamine oxidase (MAO) or acetylcholinesterase (AChE).
For instance, a series of novel benzofuro[3,2-b]pyridines, which are structural isomers of the scaffold , have been identified as potent antagonists for endothelin receptors (ET(A) and ET(B)), which are also present in the brain and may play a role in cerebrovascular regulation and neuronal signaling. nih.gov While this activity is primarily related to the cardiovascular system, the presence and function of these receptors in the CNS suggest a potential avenue for neuropharmacological investigation.
The specific impact of the 8-bromo substitution on the CNS activity of the benzofuro[2,3-b]pyridine scaffold is currently unknown. The electronic and steric effects of the bromine atom could influence the compound's ability to cross the blood-brain barrier and its affinity for specific CNS targets. Further research, including binding assays and in vivo studies, would be necessary to elucidate the neuropharmacological profile of this compound.
Computational Chemistry and Advanced Structural Analysis of Benzofuro 2,3 B Pyridine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods model the electronic distribution and energy levels, which dictate the chemical reactivity and physical characteristics of the compound.
The electronic structure of a molecule is primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The difference in energy between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity, as less energy is required for electronic excitation. nih.gov
Electron affinity is the energy released when an electron is added to a neutral atom or molecule to form a negative ion. In computational terms, it can be approximated as the negative of the LUMO energy (A ≈ -ELUMO). ijcce.ac.ir These descriptors are crucial for predicting how 8-Bromobenzofuro[2,3-b]pyridine might interact with other molecules, including biological targets. While specific calculated values for this compound are not detailed in the available literature, the principles of analysis are well-established for related heterocyclic systems. nih.govijcce.ac.ir
Table 1: Key Electronic Structure Parameters
| Parameter | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the capacity to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the capacity to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov |
| Electron Affinity (A) | The energy change when an electron is added to the molecule. | Quantifies the molecule's ability to act as an electron acceptor. ijcce.ac.ir |
| Ionization Potential (I) | The energy required to remove an electron from the molecule. | Related to the HOMO energy (I ≈ -EHOMO). ijcce.ac.ir |
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and vibrational frequencies of molecules. nih.govresearchgate.net DFT modeling allows for the optimization of the molecular geometry of this compound to its lowest energy state, providing accurate predictions of bond lengths, bond angles, and dihedral angles. This method is also employed to calculate the electronic properties described in the previous section, such as HOMO-LUMO energies, and to simulate spectroscopic data (NMR, IR) to aid in experimental characterization. researchgate.net Natural Bond Orbital (NBO) analysis, often performed within DFT studies, can further elucidate charge distribution and intramolecular interactions, such as charge transfer between orbitals. ijcce.ac.irresearchgate.net
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). researchgate.net This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov For the broader class of furo[2,3-b]pyridines and related scaffolds, docking studies have been used to explore their potential as inhibitors of various biological targets, including protein kinases like CDK2 and B-RAF, and phosphoinositide-specific phospholipase C. nih.govnih.govnih.gov Such simulations identify key interactions, like hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the target's active site, guiding the design of more potent and selective inhibitors. nih.govmdpi.com
Spectroscopic Techniques for Structural Elucidation in Research (e.g., NMR, IR, Mass Spectrometry)
Spectroscopic methods are essential for the unambiguous identification and structural confirmation of newly synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR would show distinct signals for each aromatic proton, with chemical shifts and coupling constants determined by their position relative to the nitrogen atom, the oxygen atom, and the bromine substituent. ¹³C NMR provides information on each unique carbon atom in the molecule. rsc.org Advanced 2D NMR techniques like COSY, HSQC, and HMBC are often used to definitively assign all proton and carbon signals, confirming the connectivity of the fused ring system. rsc.org Supplier data confirms the use of NMR for the characterization of this compound. bldpharm.com
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The spectrum of this compound would be expected to show characteristic absorption bands for C=C and C=N stretching within the aromatic rings, as well as C-O-C stretching of the furan (B31954) moiety. ekb.egmdpi.com The presence of the C-Br bond would also result in a characteristic absorption in the fingerprint region of the spectrum.
Mass Spectrometry (MS) : Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight with high accuracy. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular formula (C₁₁H₆BrNO). A key diagnostic feature would be the presence of a second peak (M+2) of nearly equal intensity, which is the characteristic isotopic signature of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). mdpi.com Fragmentation patterns observed in the spectrum can offer further structural confirmation. vulcanchem.com The availability of LC-MS data for this compound is noted by chemical suppliers. bldpharm.com
Table 2: Summary of Spectroscopic Data for Structural Characterization
| Technique | Information Provided | Expected Features for this compound |
| ¹H NMR | Provides information on the proton environment and connectivity. | A set of distinct aromatic proton signals with chemical shifts influenced by heteroatoms and the bromine substituent. |
| ¹³C NMR | Provides information on the carbon skeleton. | Unique signals for each carbon atom in the fused ring system. |
| IR Spectroscopy | Identifies functional groups and bond vibrations. | Characteristic peaks for aromatic C=C and C=N stretching, C-O-C stretching, and C-Br stretching. ekb.egmdpi.com |
| Mass Spectrometry | Determines molecular weight and elemental composition. | A molecular ion peak (M+) and an M+2 peak of similar intensity, confirming the presence of one bromine atom. mdpi.com |
Future Research Directions for 8 Bromobenzofuro 2,3 B Pyridine and Benzofuro 2,3 B Pyridine Chemistry
Development of Innovative and Sustainable Synthetic Routes
Another promising direction is the continued development of palladium-catalyzed reactions, which have proven effective in creating these scaffolds. rsc.org Research into palladium-catalyzed dual C-H activation, for example, offers an efficient and regioselective pathway to benzofuro[3,2-b]pyridine 1-oxides, which can be easily deoxygenated to the target compounds. nih.govacs.org Future work could focus on expanding the substrate scope of these reactions and reducing the required catalyst loading to enhance sustainability. acs.org
Furthermore, diversity-oriented synthesis approaches will be crucial. Methods that allow for the facile creation of a wide range of derivatives from common intermediates, such as the annulation reaction of aurone-derived imines with alkynes, provide rapid access to diverse chemical space. rsc.org The development of multicomponent reactions (MCRs), like the Groebke–Blackburn–Bienaymé (GBB) reaction, also offers a powerful strategy for building molecular complexity in a single step, and adapting such reactions could yield novel benzofuro[2,3-b]pyridine (B12332454) analogs. rsc.orgnih.gov
Exploration of Novel Biological Targets for Therapeutic Applications
The benzofuro[2,3-b]pyridine framework has demonstrated a wide array of biological activities, suggesting that future research will uncover novel therapeutic applications. Derivatives have already been identified as potent inhibitors of several important kinase families. Examples include:
Cyclin-Dependent Kinases (CDKs) : Certain benzofuropyridines show high activity as CDK inhibitors, which are major regulators of the cell cycle and established targets for cancer therapy. nih.govnih.gov
Tyrosine Kinases : Dihydrofuro[2,3-b]pyridine derivatives have been developed as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a key target for inflammatory and autoimmune diseases. nih.gov Additionally, 2,3-diarylfuro[2,3-b]pyridine-4-amines are a novel class of potent and selective inhibitors of the lymphocyte-specific protein tyrosine kinase p56(Lck). nih.gov
Dual-Target Inhibitors : The unique structure of some derivatives allows for the simultaneous inhibition of multiple targets. For example, certain benzofuro[3,2-b]quinoline derivatives act as dual inhibitors of CDK2 and Topoisomerase I (Topo I), a novel approach for cancer treatment. nih.gov Similarly, benzofuro[3,2-b]pyridin-2(1H)-one derivatives have been designed to synergistically inhibit both Bruton's tyrosine kinase (Btk) and phosphoinositide 3-kinase delta (PI3Kδ) for treating leukemia. nih.gov
Beyond kinases, the scaffold has shown promise as endothelin receptor antagonists, with some compounds displaying selectivity for the ET(B) receptor, relevant for various cardiovascular conditions. nih.gov The known neurotropic, antimicrobial, and antiviral activities of the broader furo[2,3-b]pyridine (B1315467) class also warrant further investigation to identify specific molecular targets. researchgate.net Future efforts will likely focus on screening 8-bromobenzofuro[2,3-b]pyridine and related analogs against new and emerging biological targets to treat a wider range of human diseases.
Design of Targeted Benzofuro[2,3-b]pyridine Derivatives via Rational Approaches
The era of random screening is increasingly being supplemented by rational, structure-based drug design. This approach will be central to the future development of benzofuro[2,3-b]pyridine-based therapeutics. By leveraging the known three-dimensional structures of target proteins, researchers can design derivatives with enhanced potency and selectivity. beilstein-journals.org
This strategy has already proven successful. For instance, based on the structures of FDA-approved V600E B-RAF inhibitors, novel pyrrolo[2,3-b]pyridine derivatives were designed and synthesized, leading to compounds with high inhibitory activity. nih.gov Similarly, a rational design approach led to benzofuro[3,2-b]pyridin-2(1H)-one derivatives as dual Btk/PI3Kδ inhibitors for leukemia. nih.gov Molecular docking simulations, as used in these studies, are invaluable tools for predicting binding modes and guiding synthetic efforts. nih.govnih.gov
Future research will build on these successes by:
Targeting Specific Isoforms : Designing ligands that can distinguish between closely related protein isoforms (e.g., PI3K subtypes) to minimize off-target effects. nih.gov
Optimizing Pharmacokinetics : Using computational models to predict and optimize absorption, distribution, metabolism, and excretion (ADME) properties, as demonstrated in the development of IRAK4 inhibitors where structural modifications were made to improve metabolic stability and oral bioavailability. nih.gov
Structure-Activity Relationship (SAR) Studies : Systematically modifying the benzofuro[2,3-b]pyridine core to build comprehensive SAR models that correlate specific structural features with biological activity, guiding the synthesis of more effective and safer drug candidates. nih.govnih.gov
Integration of High-Throughput Screening and Computational Methods in Discovery Pipelines
To efficiently navigate the vast chemical space of possible benzofuro[2,3-b]pyridine derivatives, future discovery pipelines will increasingly rely on the integration of high-throughput screening (HTS) and computational methods. HTS allows for the rapid testing of large compound libraries against biological targets in miniaturized formats, such as 1536-well plates, making it possible to screen millions of compounds efficiently. nih.gov This technology is ideal for identifying initial "hits" from diverse libraries of benzofuro[2,3-b]pyridine analogs.
In parallel, computational tools will play a critical role at every stage of the discovery process. beilstein-journals.org
Virtual Screening : Before synthesis, large virtual libraries of benzofuro[2,3-b]pyridine derivatives can be screened against a target protein's structure using molecular docking to prioritize the most promising candidates. beilstein-journals.org
Predictive Modeling : Algorithms can be used to predict key drug-like properties, including aqueous solubility, blood-brain barrier penetration, and potential cardiotoxicity (e.g., hERG liability). This allows researchers to filter out compounds with unfavorable profiles early in the process, saving time and resources. nih.gov
De Novo Design : Computational methods can also be used to design novel ligands from scratch based on the characteristics of the target's binding site. beilstein-journals.org
This synergistic approach, combining the empirical power of HTS with the predictive and analytical strength of computational chemistry, will accelerate the identification and optimization of new benzofuro[2,3-b]pyridine-based drug candidates.
Investigation of Material Science Applications for Benzofuro[2,3-b]pyridine Derivatives
Beyond their biomedical potential, benzofuro[2,3-b]pyridine and its isomers are emerging as promising candidates for applications in material science. nih.gov This is largely due to their rigid, fused-ring structure and inherent fluorescence properties. nih.gov
A significant area for future research is their use in Organic Light-Emitting Diodes (OLEDs). Benzofuro- and benzothienopyridine derivatives have been identified as having fluorescence properties that make them suitable for use as green or blue emitters in OLED devices. nih.gov Future work will likely focus on synthesizing a broader range of derivatives and fine-tuning their chemical structures to optimize their photophysical properties, such as quantum yield, color purity, and operational stability.
Another potential application is in the development of fluorescent probes and sensors. The synthesis of fluorescent benzofuro[2,3-c]pyridines has been reported, with one derivative being assessed as a ratiometric fluorescent probe for detecting mercury ions (Hg2+). rsc.org This opens the door to designing a new class of chemosensors based on the benzofuro[2,3-b]pyridine scaffold for detecting various environmentally or biologically important analytes. The 8-bromo- substitution, in particular, could serve as a synthetic handle for attaching different receptor units to create highly specific sensors.
Q & A
Q. What are the common synthetic routes for preparing 8-Bromobenzofuro[2,3-b]pyridine?
The synthesis typically involves cyclization strategies. For example, diazotized 3-aminoaryl ethers undergo copper-catalyzed cyclization to form the benzofuropyridine core . Thorpe cyclization using α-halogenocarbonyl compounds and o-cyanophenols is another method, as demonstrated in the synthesis of related benzofuran-pyridine hybrids . Bromination can be introduced via electrophilic substitution or by using brominated precursors like 2-bromophenylacetonitrile during the cyclization step .
Q. How is the structure of this compound derivatives confirmed?
Characterization relies on elemental analysis (C, H, N percentages) and spectral data :
- ¹H/¹³C NMR : Aromatic protons in the benzofuran and pyridine rings appear as distinct signals (e.g., 6.8–8.5 ppm for aromatic H) .
- IR spectroscopy : Stretching vibrations for C-Br bonds (~500–600 cm⁻¹) and furan/pyridine rings (~1600 cm⁻¹ for C=C/C=N) are key .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 274 for 5-Bromo-2-phenylfuro[2,3-b]pyridine) confirm molecular weight .
Q. What are the typical applications of benzofuro[2,3-b]pyridine derivatives in drug discovery?
These compounds serve as scaffolds for kinase inhibitors (e.g., FGFR inhibitors) due to their planar aromatic structure, which facilitates π-π stacking in enzyme active sites . Modifications at the bromine position enable further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce pharmacophores .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing bromine at the 8-position of benzofuro[2,3-b]pyridine?
Key factors include:
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance electrophilic bromination efficiency .
- Catalyst selection : Lewis acids like FeBr₃ improve regioselectivity at the 8-position .
- Temperature control : Mild conditions (25–50°C) minimize side reactions like debromination or ring-opening . Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) ensures high purity (>95%) .
Q. How can contradictions in spectroscopic data for benzofuropyridine derivatives be resolved?
Discrepancies in NMR or IR spectra may arise from:
- Tautomerism : Prototropic shifts in the pyridine ring can alter peak positions .
- Crystallographic vs. solution-phase data : X-ray crystallography provides definitive structural confirmation, as seen in the bond angles and torsional parameters of 11-(2-(Methylthio)phenyl)benzofuro[2,3-b]1,8-naphthyridine .
- Dynamic effects : Variable-temperature NMR can identify conformational flexibility .
Q. What strategies are effective for designing benzofuro[2,3-b]pyridine derivatives with enhanced bioactivity?
- Substituent engineering : Electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 2-position improve binding to hydrophobic enzyme pockets .
- Boron-containing modifications : Incorporating boronate esters (e.g., 2-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) derivatives) enables Suzuki couplings for diversification .
- Hybrid structures : Fusing with pyrrolo[2,3-b]pyridine or thieno[2,3-b]pyridine cores enhances selectivity for targets like HIPK2, relevant in kidney fibrosis .
Q. How can scalability challenges in benzofuro[2,3-b]pyridine synthesis be addressed?
- Gram-scale reactions : Optimized procedures using 2-bromophenylacetonitrile as a precursor achieve >80% yield on multi-gram scales .
- Flow chemistry : Continuous-flow systems reduce reaction times and improve reproducibility for cyclization steps .
- Green solvents : Ethanol/water mixtures minimize environmental impact without compromising yield .
Methodological Considerations
Q. What analytical techniques are critical for studying reaction mechanisms in benzofuropyridine synthesis?
- HPLC-MS : Tracks intermediate formation during multi-step syntheses .
- X-ray crystallography : Resolves ambiguities in regiochemistry, as shown for 8-Bromo-3,4-dihydro-2H-1,3-thiazino-imidazo[5,4-b]pyridine .
- DFT calculations : Predicts thermodynamic favorability of cyclization pathways .
Q. How can the bromine atom in this compound be utilized for further functionalization?
Q. What safety protocols are essential when handling brominated benzofuropyridines?
- Personal protective equipment (PPE) : Nitrile gloves, goggles, and lab coats prevent dermal/ocular exposure .
- Ventilation : Fume hoods maintain airborne concentrations below OSHA limits (e.g., <0.1 ppm for brominated compounds) .
- Waste disposal : Halogenated waste must be segregated and treated via incineration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
